molecular formula C20H16N2O2S B2613126 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide CAS No. 953961-82-5

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide

Cat. No.: B2613126
CAS No.: 953961-82-5
M. Wt: 348.42
InChI Key: WTEVHCZXNYDZFB-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a naphthothiazolyl group connected via an acetamide linkage, making it a subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphtho[2,1-d]thiazole core, followed by the introduction of the methoxyphenyl group and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-d]thiazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered functional groups.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and potentially leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares a similar naphthothiazole core but differs in the functional groups attached.

    2-(benzo[d]thiazol-2-yl)-4-(4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)-phenol: Another related compound with a complex structure and similar functional groups.

Uniqueness

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-24-15-7-4-5-13(11-15)12-18(23)22-20-21-17-10-9-14-6-2-3-8-16(14)19(17)25-20/h2-11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVHCZXNYDZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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